molecular formula C15H12ClFN2O5S B11293805 2-Acetyl-4-fluorophenyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate

2-Acetyl-4-fluorophenyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate

Cat. No.: B11293805
M. Wt: 386.8 g/mol
InChI Key: FKUXRYJEWLGKAU-UHFFFAOYSA-N
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Description

2-Acetyl-4-fluorophenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of multiple functional groups, including acetyl, fluorophenyl, chloro, ethanesulfonyl, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-4-fluorophenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the acetyl, fluorophenyl, chloro, and ethanesulfonyl groups. Common reagents used in these reactions include acetyl chloride, fluorobenzene, chlorinating agents, and ethanesulfonyl chloride. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4-fluorophenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-Acetyl-4-fluorophenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-acetyl-4-fluorophenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. For example, the acetyl and fluorophenyl groups may enhance the compound’s ability to penetrate cell membranes, while the chloro and ethanesulfonyl groups may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetyl-4-fluorophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate
  • 2-Acetyl-4-fluorophenyl 5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxylate
  • 2-Acetyl-4-fluorophenyl 5-chloro-2-(butylsulfonyl)pyrimidine-4-carboxylate

Uniqueness

Compared to similar compounds, 2-acetyl-4-fluorophenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate is unique due to the presence of the ethanesulfonyl group, which may impart distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H12ClFN2O5S

Molecular Weight

386.8 g/mol

IUPAC Name

(2-acetyl-4-fluorophenyl) 5-chloro-2-ethylsulfonylpyrimidine-4-carboxylate

InChI

InChI=1S/C15H12ClFN2O5S/c1-3-25(22,23)15-18-7-11(16)13(19-15)14(21)24-12-5-4-9(17)6-10(12)8(2)20/h4-7H,3H2,1-2H3

InChI Key

FKUXRYJEWLGKAU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=C(C=C(C=C2)F)C(=O)C)Cl

Origin of Product

United States

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